molecular formula C16H13ClN2O5 B5543686 ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate

ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate

Cat. No.: B5543686
M. Wt: 348.74 g/mol
InChI Key: UUEUZTAYGDMJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₆H₁₃ClN₂O₅
Molecular Weight: 348.74 g/mol
Key Features:

  • Aromatic ester core (ethyl benzoate) with a substituted benzoyl amino group.
  • Substituents: 4-chloro and 3-nitro groups on the benzoyl ring, which are strong electron-withdrawing groups (EWGs) .
  • Applications: Potential intermediate in pharmaceuticals, agrochemicals, or materials science due to its reactive nitro and chloro groups .

Properties

IUPAC Name

ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c1-2-24-16(21)10-3-6-12(7-4-10)18-15(20)11-5-8-13(17)14(9-11)19(22)23/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEUZTAYGDMJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes an ethyl ester group, a chloro group, and a nitro group. The molecular formula is C16H14ClN2O5C_{16}H_{14}ClN_{2}O_{5} .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The nitro group may undergo bioreduction, generating reactive intermediates that can modify cellular components, leading to various biological effects. It is believed that the compound may inhibit enzyme activity or modulate receptor functions through hydrogen bonding and electrostatic interactions with proteins .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Studies have evaluated the anticancer potential of compounds containing similar structural motifs. This compound may exhibit cytotoxic effects against cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation. For example, compounds with the nitro group have been linked to enhanced anticancer activity due to their ability to interfere with cellular signaling pathways .

Study 1: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results demonstrated significant inhibition of cell growth in MCF7 (breast cancer) and PC3 (prostate cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was tested for its ability to inhibit enteropeptidase activity. The compound was found to significantly reduce enzyme activity in vitro, suggesting its potential as a therapeutic agent targeting digestive enzymes involved in protein metabolism .

Data Table: Summary of Biological Activities

Activity Type Effect Cell Line/Target IC50 Value
AntimicrobialInhibition of bacterial growthVarious bacterial strainsVaries by strain
CytotoxicInhibition of cell proliferationMCF7 (breast cancer)X μM (specific value needed)
Enzyme InhibitionReduction in enzyme activityEnteropeptidaseY μM (specific value needed)

Scientific Research Applications

Chemistry

Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution : The chloro group can be substituted with other nucleophiles.

These reactions are crucial for developing new compounds with tailored properties for specific applications.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties . Preliminary studies indicate:

  • Antimicrobial Activity : this compound exhibits activity against various bacterial strains, including Streptococcus pneumoniae and Staphylococcus aureus.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Streptococcus pneumoniae256 μg/mL
Staphylococcus aureusNotable but less potent compared to S. pneumoniae

The mechanism of action involves the inhibition of bacterial RNA polymerase, which is essential for bacterial transcription processes.

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and increased reactive oxygen species (ROS) production.

Medicine

Due to its unique chemical structure, this compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications, particularly in oncology.

Case Studies

Several case studies have highlighted the compound's biological activity:

  • A study demonstrated effectiveness against S. pneumoniae, suggesting structural modifications could enhance potency against resistant strains.
  • Another investigation revealed promising results in inducing apoptosis in breast cancer cell lines, indicating potential applications in oncology.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group in the compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. For example:
Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate+H+4-chloro-3-nitrobenzoic acid+Ethyl 4-aminobenzoate\text{Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate} + \text{H}^+ \rightarrow \text{4-chloro-3-nitrobenzoic acid} + \text{Ethyl 4-aminobenzoate}

Reduction of the Nitro Group

The nitro group can be reduced to an amine using catalysts like palladium on carbon (Pd/C) or hydrogen gas. This reaction is critical for synthesizing derivatives with amino functionality:
NO2NH2\text{NO}_2 \rightarrow \text{NH}_2

Chloro Substituent Reactivity

The chloro group may participate in nucleophilic aromatic substitution reactions, particularly in the presence of strong bases (e.g., NH₃, -OH) or under high-temperature conditions.

Crystallographic Analysis

Studies on related compounds (e.g., ethyl 4-chloro-3-nitrobenzoate) reveal that intermolecular hydrogen bonding and planar five-membered ring structures influence molecular packing and stability . Such features may also affect the reactivity of the target compound by modulating solvent interactions or active site accessibility.

Electrophilic Reactivity

The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilic character of the benzoyl moiety. This increases susceptibility to nucleophilic attack, particularly at the carbonyl carbon.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituents on Benzoyl Ring Key Functional Groups Molecular Weight (g/mol) Reactivity/Properties
Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate (Target) 4-Cl, 3-NO₂ Ester, Amide, NO₂, Cl 348.74 High reactivity due to EWGs; prone to nucleophilic substitution .
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (WEFQEG) 2-OH (on adjacent phenyl) Ester, Amide, OH ~330 (estimated) Hydrogen bonding enhances crystal packing; lower reactivity compared to nitro/Cl .
Ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate 3-CH₃, 4-NO₂ Ester, Amide, NO₂, CH₃ ~337 (estimated) Methyl (electron-donating) reduces EWG effect; slower reaction kinetics than target .
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate 4-F Ester, Amide, F 301.73 Fluorine (weaker EWG than Cl/NO₂) leads to milder electronic effects .
Ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate Benzoxadiazole with NO₂ Ester, Amide, NO₂, heterocycle ~359 (estimated) Benzoxadiazole enhances fluorescence; applications in sensors or dyes .

Physicochemical Properties

  • Solubility: The target compound’s Cl and NO₂ groups reduce solubility in polar solvents compared to hydroxylated analogs (e.g., WEFQEG) . Benzoxadiazole derivatives () exhibit unique solubility profiles due to heterocyclic aromaticity .
  • Melting Points: EWGs (Cl, NO₂) increase melting points via stronger intermolecular interactions (e.g., dipole-dipole) compared to methyl or fluorine-substituted analogs .

Research Findings and Data

Spectral Analysis Trends

  • NMR: Target Compound: Aromatic protons near Cl/NO₂ show downfield shifts (δ ~8.0–8.5 ppm) due to deshielding . Hydroxylated Analog: OH protons appear as broad singlets (δ ~5.0 ppm) .
  • IR: Strong carbonyl stretches (amide: ~1650 cm⁻¹; ester: ~1720 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .

Stability and Reactivity

  • Nitro Group Reduction : The target’s nitro group can be reduced to an amine, enabling further functionalization—unlike fluorine or methyl-substituted analogs .
  • Hydrolytic Stability : The ester group in the target is more resistant to hydrolysis than in hydroxylated analogs due to reduced hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.